molecular formula C20H17BrN4O2 B11472314 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11472314
M. Wt: 425.3 g/mol
InChI Key: WZBDMAVQGSVYIJ-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound belonging to the pyrrolopyrimidine family. This compound features a bromophenyl group, a dimethyl group, and a pyridinylmethyl group attached to a pyrrolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the preparation of the pyrrolopyrimidine core. This can be achieved through the cyclization of appropriate precursors such as pyrimidine derivatives and pyrrole derivatives.

    Methylation: The dimethyl groups are introduced through methylation reactions, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Pyridinylmethyl Group Addition: The pyridinylmethyl group is added through nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, boronic acids, amines

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring

    Reduction: Reduced derivatives of the bromophenyl group

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.

Medicine

In medicine, 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry

Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential to enhance the efficacy and safety of various products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
  • 5-(4-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Uniqueness

The presence of the 2-bromophenyl group in 5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution and potential for forming diverse derivatives. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17BrN4O2/c1-23-16-12-25(11-13-7-5-6-10-22-13)18(14-8-3-4-9-15(14)21)17(16)19(26)24(2)20(23)27/h3-10,12H,11H2,1-2H3

InChI Key

WZBDMAVQGSVYIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CC4=CC=CC=N4

Origin of Product

United States

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